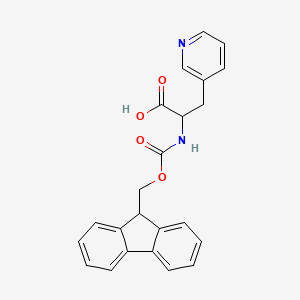

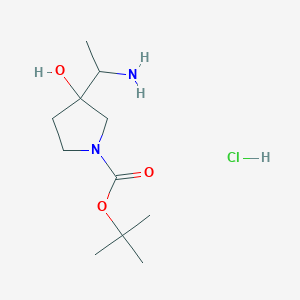

(3Z)-3-butoxyimino-1-phenylindol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-butoxyimino-1-phenylindol-2-one is a synthetic compound that has gained attention in scientific research due to its potential use as a pharmacological tool. This compound is a derivative of indole, which has been found to have various biological activities.

Scientific Research Applications

1. Polymerization Applications

(3Z)-3-butoxyimino-1-phenylindol-2-one's structural analogs have been studied for their reactivity and potential use in polymerization processes. For instance, certain zinc ethyl complexes with similar structures have been explored for their inertness towards various alcohols and their ability to catalyze the ring-opening polymerization of lactide to produce poly(lactic acid) (Labourdette et al., 2009).

2. Optical Nonlinearity and Photostability in Chromophores

Studies have shown that compounds structurally related to (3Z)-3-butoxyimino-1-phenylindol-2-one can be utilized in developing polyenic chromophores exhibiting large optical nonlinearity and excellent photostability. These compounds are useful in creating materials with improved material parameters like higher molecular hyperpolarizability and enhanced optical transparency (Cheng et al., 2008).

3. Gold-Catalyzed Synthesis

Research has also explored the use of structurally related compounds in gold(I)-catalyzed synthesis processes. These processes are effective for a variety of substrates and can lead to high yields of specific products, indicating potential applications in synthetic organic chemistry (Zhang & Widenhoefer, 2008).

4. Analytical Applications in Membrane Electrodes

Compounds similar to (3Z)-3-butoxyimino-1-phenylindol-2-one have been used as effective ionophores in poly(vinyl) chloride membrane electrodes. These electrodes demonstrate good selectivity and stability, which are crucial for analytical applications in determining specific ions in complex matrices (Kopylovich et al., 2011).

5. Antioxidant Properties

Research into oxime derivatives of similar compounds has revealed potential antioxidant properties. These properties are particularly significant in the context of reducing oxidative stress and could be explored further for potential therapeutic applications (Puntel et al., 2008).

properties

IUPAC Name |

(3Z)-3-butoxyimino-1-phenylindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-2-3-13-22-19-17-15-11-7-8-12-16(15)20(18(17)21)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3/b19-17- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZSVHMSWFYWPG-ZPHPHTNESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCO/N=C\1/C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3Z)-3-butoxyimino-1-phenylindol-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2871690.png)

![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2871691.png)

![[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone;hydrochloride](/img/structure/B2871693.png)

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(sec-butyl)acetamide](/img/structure/B2871704.png)

![N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide](/img/structure/B2871706.png)

![2-(2-fluorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2871709.png)